2-(4-Isopropylphenyl)-2-methylpropanoic acid
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Overview
Description
2-(4-Isopropylphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C12H16O2. It is a derivative of propanoic acid, featuring an isopropyl group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)-2-methylpropanoic acid typically involves the Friedel-Crafts alkylation of benzene derivatives. One common method includes the chloromethylation of benzene or an alkylbenzene, followed by conversion to the cyanide, alkylation to the phenylpropionitrile, and hydrolysis to the free acid .
Industrial Production Methods
Industrial production of this compound often employs multi-step processes to ensure high yield and purity. These processes may include chloromethylation, cyanation, and hydrolysis steps, with careful control of reaction conditions to optimize the yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-(4-Isopropylphenyl)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as serine proteases, which play a role in inflammation and pain pathways . Additionally, it may interact with cellular receptors and signaling pathways to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Isobutylphenyl)propionic acid:
4-Isopropylphenylacetic acid: Another similar compound with potential therapeutic applications.
Uniqueness
2-(4-Isopropylphenyl)-2-methylpropanoic acid is unique due to its specific structural features, such as the isopropyl group attached to the phenyl ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methyl-2-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)10-5-7-11(8-6-10)13(3,4)12(14)15/h5-9H,1-4H3,(H,14,15) |
InChI Key |
VYNVSKVXVAZPSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)C(=O)O |
Origin of Product |
United States |
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